

An In-Depth Technical Guide to Barzuxetan (CAS Number: 157380-45-5)

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Compound of Interest

Compound Name: Barzuxetan

Cat. No.: B1180811

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Introduction

Barzuxetan, with the Chemical Abstracts Service (CAS) number 157380-45-5, is a bifunctional chelating agent. It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and is also known by its synonym p-SCN-Bn-CHX-A"-DTPA. This molecule plays a crucial role in the field of nuclear medicine and targeted radionuclide therapy. Its unique structure, featuring a reactive isothiocyanate group and a robust chelating moiety, allows for the stable conjugation to biomolecules, such as monoclonal antibodies, and the subsequent complexation of radiometals. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **Barzuxetan**, with a focus on its use in the development of radioimmunoconjugates for cancer therapy and diagnostics.

Chemical and Physical Properties

Barzuxetan is a complex organic molecule with specific stereochemistry that is critical for its function. The key properties are summarized in the table below.

Property	Value	Reference
CAS Number	157380-45-5	N/A
IUPAC Name	2-[[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid	N/A
Synonyms	p-SCN-Bn-CHX-A''-DTPA, CHX-A''-DTPA-NCS	N/A
Molecular Formula	C ₂₆ H ₃₄ N ₄ O ₁₀ S	N/A
Molecular Weight	594.63 g/mol	N/A
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO	N/A
Melting Point	210°C	[1]
Boiling Point	734.7°C at 760 mmHg	[1]

Mechanism of Action and Applications

Barzuxetan's primary application is as a linker-chelator in the formation of antibody-drug conjugates (ADCs), specifically radioimmunoconjugates. Its mechanism of action can be understood in two distinct parts:

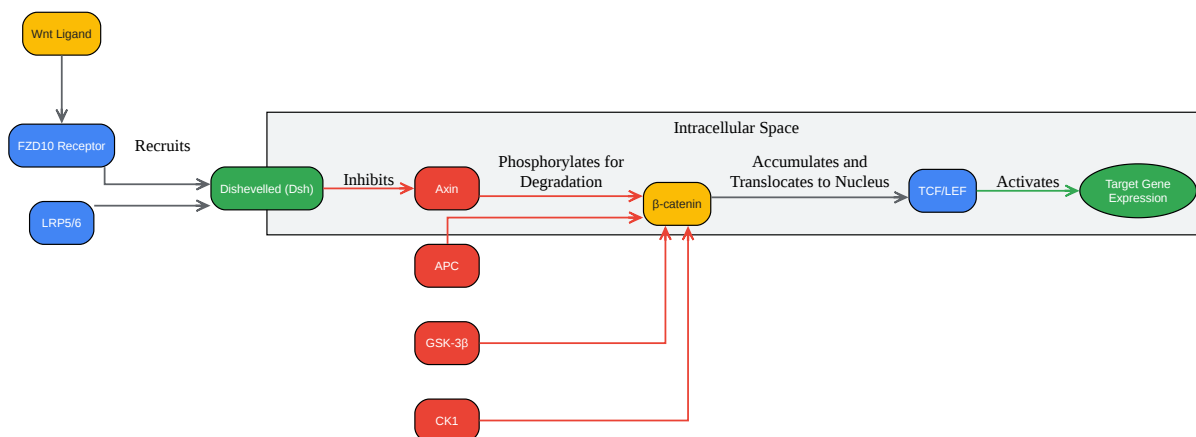
- Bioconjugation:** The isothiocyanate (-N=C=S) group of **Barzuxetan** reacts with primary amine groups (-NH₂) present on biomolecules, most commonly the lysine residues of antibodies, to form a stable thiourea bond. This covalent linkage ensures that the chelator is firmly attached to the targeting molecule.
- Radiometal Chelation:** The DTPA moiety of **Barzuxetan** is a powerful chelating agent that can form stable complexes with a variety of radiometals. The multiple carboxyl and amine

groups of DTPA coordinate with the metal ion, sequestering it and preventing its release in vivo. This is critical for minimizing off-target toxicity and ensuring that the radiation is delivered specifically to the target site.

A notable application of **Barzuxetan** is in the formation of Tabituximab **Barzuxetan** (also known as OTSA-101-DTPA). In this radioimmunoconjugate, **Barzuxetan** links the monoclonal antibody Tabituximab, which targets the Frizzled-10 (FZD10) receptor, to a therapeutic or diagnostic radionuclide such as Yttrium-90 (^{90}Y) or Indium-111 (^{111}In). FZD10 is overexpressed in several cancers, including synovial sarcoma, making it an attractive target for targeted therapies.

Signaling Pathway Involvement

Tabituximab **Barzuxetan**, by targeting the FZD10 receptor, interferes with the Wnt/ β -catenin signaling pathway. FZD10 is a key component of this pathway, which is crucial for embryonic development and is often dysregulated in cancer, leading to tumor growth and proliferation. The binding of the antibody to FZD10 can disrupt this signaling cascade.



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Canonical Wnt/β-catenin signaling pathway initiated by Wnt binding to the FZD10 receptor.

Experimental Protocols

Synthesis of Barzuxetan (p-SCN-Bn-CHX-A"-DTPA)

The synthesis of **Barzuxetan** is a multi-step process that involves the preparation of a protected DTPA anhydride, its reaction with a chiral diamine, and subsequent functionalization to introduce the isothiocyanate group. While a detailed, single-source protocol is not publicly available, a representative synthesis can be outlined based on related literature.^{[2][3][4]}

Materials:

- Diethylenetriaminepentaacetic dianhydride (DTPA dianhydride)

- trans-1,2-Diaminocyclohexane
- p-Nitrophenylalanine
- Protecting group reagents (e.g., Boc anhydride)
- Reducing agents (e.g., H₂/Pd-C)
- Thiophosgene or a thiophosgene equivalent
- Organic solvents (e.g., DMF, DMSO, CH₂Cl₂)
- Purification reagents (e.g., silica gel, HPLC columns)

Methodology:

- Synthesis of the CHX-A"-DTPA core:
 - React DTPA dianhydride with a protected form of trans-1,2-diaminocyclohexane in an aprotic solvent like DMF. This reaction forms the cyclohexyl-DTPA backbone.
 - Deprotect the resulting intermediate to yield the free amine on the cyclohexane ring.
- Introduction of the p-aminobenzyl group:
 - Protect the amino group of p-nitrophenylalanine.
 - Couple the protected p-nitrophenylalanine to the free amine of the CHX-A"-DTPA core using standard peptide coupling chemistry.
 - Reduce the nitro group of the p-nitrophenyl moiety to an amine group using a reducing agent such as hydrogen gas with a palladium catalyst.
- Formation of the isothiocyanate group:
 - React the resulting p-aminobenzyl-CHX-A"-DTPA with thiophosgene or a suitable equivalent in a non-polar solvent. This reaction converts the primary amine to the isothiocyanate group.

- Purify the final product, **Barzuxetan**, using chromatographic techniques such as HPLC.

Note: This is a generalized protocol. The specific reaction conditions, protecting groups, and purification methods may vary and require optimization.

Conjugation of **Barzuxetan** to an Antibody (e.g., **Tabituximab**)

This protocol describes the general procedure for conjugating **Barzuxetan** to a monoclonal antibody.

Materials:

- Monoclonal antibody (e.g., **Tabituximab**) in a suitable buffer (e.g., phosphate-buffered saline, pH 8.5-9.0)
- **Barzuxetan** (p-SCN-Bn-CHX-A"-DTPA) dissolved in an organic solvent (e.g., DMSO)
- Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
- Reaction vessel
- Stirring apparatus

Methodology:

- Antibody Preparation:
 - Dialyze the antibody solution against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to remove any interfering substances.
 - Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
- Conjugation Reaction:
 - Add a calculated molar excess of the **Barzuxetan** solution to the antibody solution while gently stirring. The molar ratio of **Barzuxetan** to antibody will determine the average

number of chelators conjugated per antibody and should be optimized for the specific application.

- Incubate the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) with continuous gentle stirring.
- Purification of the Conjugate:
 - Purify the antibody-**Barzuxetan** conjugate from unreacted **Barzuxetan** and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the purified conjugate, which will elute in the void volume.
- Characterization:
 - Determine the concentration of the purified conjugate using a protein assay (e.g., BCA assay).
 - Determine the average number of **Barzuxetan** molecules per antibody using methods such as MALDI-TOF mass spectrometry or by co-labeling with a radioactive tracer.

Radiolabeling of Antibody-**Barzuxetan** Conjugate

This protocol outlines the radiolabeling of an antibody-**Barzuxetan** conjugate with a radionuclide such as Indium-111.

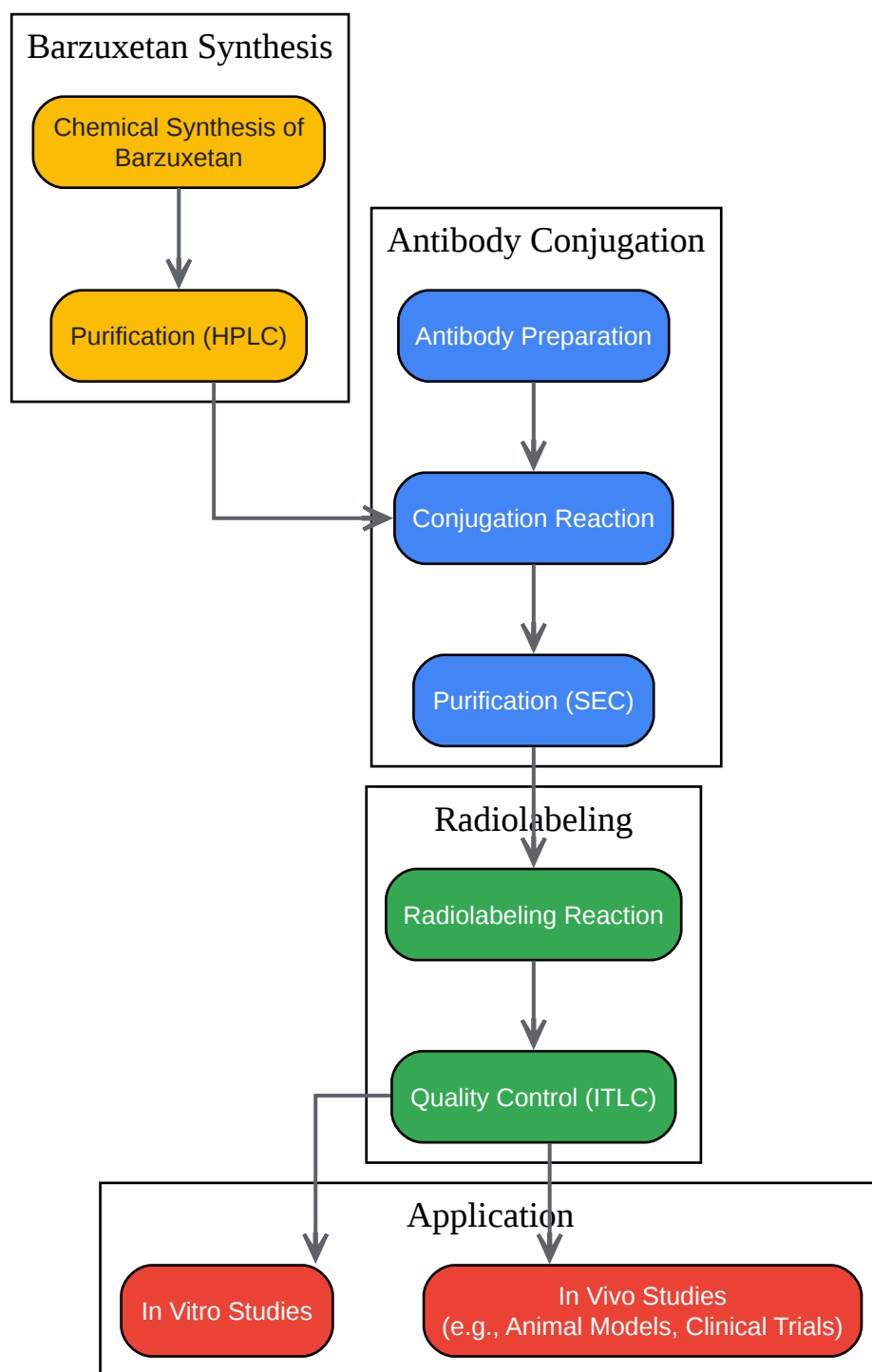
Materials:

- Antibody-**Barzuxetan** conjugate
- Radionuclide solution (e.g., $^{111}\text{InCl}_3$ in HCl)
- Metal-free reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)
- Quenching solution (e.g., 50 mM DTPA)
- Instant thin-layer chromatography (ITLC) strips and developing solvent

- Gamma counter or other suitable radiation detector

Methodology:

- Radiolabeling Reaction:
 - In a sterile, metal-free vial, mix the antibody-**Barzuxetan** conjugate with the reaction buffer.
 - Add the radionuclide solution to the vial and gently mix.
 - Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
- Quality Control:
 - Determine the radiochemical purity of the labeled conjugate using ITLC. The radiolabeled antibody will remain at the origin, while free radionuclide will migrate with the solvent front.
 - The radiochemical purity should typically be >95%.
- Quenching and Purification (if necessary):
 - If significant amounts of free radionuclide are present, add a quenching solution of DTPA to complex any unbound radiometal.
 - If further purification is required, the radiolabeled conjugate can be purified using size-exclusion chromatography.



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A typical experimental workflow for the use of **Barzuxetan** in radioimmunoconjugate development.

Quantitative Data

While extensive quantitative data for **Barzuxetan** itself is not widely published, some data is available for compounds with the same IUPAC name, suggesting its potential biological activity.

Cell Line	IC ₅₀ (μM)	Cancer Type	Reference
A549	10.5	Lung Cancer	
MCF-7	8.3	Breast Cancer	
HeLa	12.0	Cervical Cancer	

Pharmacokinetic Data:

A first-in-human clinical trial (NCT01469975) of Tabituximab **Barzuxetan** (OTSA-101-DTPA) radiolabeled with ¹¹¹In and ⁹⁰Y has been conducted in patients with synovial sarcoma. While detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution from the final study report are not yet publicly available, the study protocol indicates that pharmacokinetic sampling was performed at multiple time points post-injection to determine these parameters. The study aimed to establish the biodistribution, safety, and recommended dose of the radioimmunoconjugate.

Conclusion

Barzuxetan is a valuable and versatile bifunctional chelator that has enabled the development of targeted radiopharmaceuticals. Its well-defined chemical properties and reactive functional group allow for its efficient conjugation to antibodies and other targeting molecules. The resulting radioimmunoconjugates, such as Tabituximab **Barzuxetan**, hold significant promise for the diagnosis and treatment of cancers that overexpress specific cell surface receptors. Further research and clinical development of **Barzuxetan**-based agents are warranted to fully realize their therapeutic potential. This technical guide provides a foundational understanding of **Barzuxetan** for researchers and drug development professionals working in the exciting field of targeted radionuclide therapy.

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